1-Benzyl-3-(trifluoromethyl)piperazine
Overview
Description
1-Benzyl-3-(trifluoromethyl)piperazine is a chemical compound with the molecular formula C12H15F3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoromethyl group attached to the benzyl moiety enhances the compound’s chemical stability and biological activity.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-3-(trifluoromethyl)piperazine are various receptors in experimental applications . It acts by binding to these specific target sites, modulating the activity of these receptors .
Mode of Action
This compound interacts with certain neurotransmitter receptors, affecting the transmission of signals within the cell . This interaction alters the normal function of the receptors, leading to changes in cellular activity .
Biochemical Pathways
It is known that the compound’s interaction with its target receptors can influence various physiological and pathological conditions .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific receptors it targets and the physiological context in which it is used. Its interaction with target receptors provides insights into the molecular mechanisms underlying cellular signaling and communication .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(trifluoromethyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized to investigate the role of specific receptors and their involvement in physiological and pathological conditions . The compound’s interaction with target receptors provides insights into the molecular mechanisms underlying cellular signaling and communication .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific receptors can alter cellular signaling, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with target receptors provides insights into the molecular mechanisms underlying cellular signaling and communication . These interactions can lead to the modulation of various physiological and pathological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies provide valuable information on the temporal dynamics of the compound’s effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, as well as toxic or adverse effects at high doses . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions can influence the overall metabolic activities within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, affecting its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(trifluoromethyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 1-benzylpiperazine with trifluoromethylating agents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-3-(trifluoromethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
1-Benzyl-3-(trifluoromethyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(3-Trifluoromethylphenyl)piperazine: Similar structure but with the trifluoromethyl group attached to the phenyl ring instead of the benzyl group.
1-(4-Trifluoromethylphenyl)piperazine: Another similar compound with the trifluoromethyl group at the para position on the phenyl ring.
The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity compared to its analogs, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-benzyl-3-(trifluoromethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYSRYSDNZTANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695804 | |
Record name | 1-Benzyl-3-(trifluoromethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167566-34-9 | |
Record name | 1-Benzyl-3-(trifluoromethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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